(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
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Overview
Description
(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a methylpiperidino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 4-methoxybenzaldehyde with 2-(4-methylpiperidino)-1,3-thiazol-4(5H)-one. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the methylene group can be reduced to form a saturated derivative.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: this compound.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenethylamine
- 2-(4-methoxyphenyl)ethylamine
- 4-methoxyphenylacetonitrile
Uniqueness
(5E)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its combination of a thiazole ring, methoxyphenyl group, and methylpiperidino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H20N2O2S |
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Molecular Weight |
316.4g/mol |
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H20N2O2S/c1-12-7-9-19(10-8-12)17-18-16(20)15(22-17)11-13-3-5-14(21-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3/b15-11+ |
InChI Key |
VZIAMIRDCFXODP-RVDMUPIBSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)OC)/S2 |
SMILES |
CC1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OC)S2 |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OC)S2 |
Origin of Product |
United States |
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